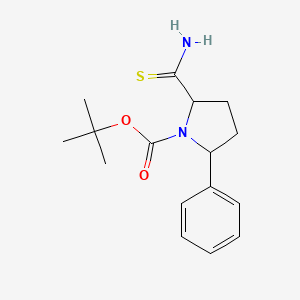

Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate

Description

Chemical Identity and Nomenclature

This compound is a synthetic organic compound characterized by its complex heterocyclic structure incorporating multiple functional groups within a five-membered pyrrolidine framework. The compound is officially registered under the Chemical Abstracts Service number 885277-73-6 and possesses the molecular formula C₁₆H₂₂N₂O₂S with a corresponding molecular weight of 306.42 grams per mole.

The systematic nomenclature of this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation being this compound. Alternative nomenclature systems have generated several synonymous designations, including 2-phenyl-5-thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester and 1-BOC-2-phenyl-5-thiocarbamoyl-pyrrolidine, which emphasize different aspects of the molecular architecture.

The structural identity of the compound can be precisely defined through its chemical descriptors. The International Chemical Identifier key is WEBIJDMCKKACQD-UHFFFAOYSA-N, while the corresponding International Chemical Identifier string provides a complete algorithmic representation of the molecular connectivity. The Simplified Molecular Input Line Entry System representation demonstrates the spatial arrangement as CC(C)(C)OC(=O)N1C(CCC1C(=S)N)C2=CC=CC=C2.

Table 1: Chemical Identity Parameters

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 885277-73-6 |

| Molecular Formula | C₁₆H₂₂N₂O₂S |

| Molecular Weight | 306.42 g/mol |

| International Chemical Identifier Key | WEBIJDMCKKACQD-UHFFFAOYSA-N |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Historical Context and Discovery

The development of this compound reflects the broader historical evolution of pyrrolidine-based synthetic chemistry that has gained prominence in recent decades. The compound's structural design incorporates several key chemical motifs that have proven valuable in pharmaceutical research, including the pyrrolidine ring system, the carbamothioyl functional group, and the tert-butyl carboxylate protecting group.

Pyrrolidine derivatives have emerged as particularly significant scaffolds in medicinal chemistry due to their ability to provide three-dimensional molecular architectures that can effectively interact with biological targets. The five-membered pyrrolidine ring system offers unique conformational properties, including the phenomenon of pseudorotation, which allows for dynamic structural adaptation that can enhance binding affinity and selectivity in biological systems.

The incorporation of the carbamothioyl functionality represents an important advancement in heterocyclic chemistry, as thioamide groups have demonstrated enhanced metabolic stability and altered electronic properties compared to their oxygen-containing analogs. The strategic placement of the phenyl substituent at the 5-position of the pyrrolidine ring further contributes to the compound's potential as a pharmaceutical intermediate by providing additional sites for molecular recognition and binding interactions.

Relevance in Organic and Medicinal Chemistry

This compound occupies a significant position within the broader context of heterocyclic chemistry and pharmaceutical research. The compound exemplifies the sophisticated approach to molecular design that characterizes modern medicinal chemistry, where multiple functional groups are strategically incorporated to achieve specific biological or synthetic objectives.

The pyrrolidine ring system at the core of this molecule represents one of the most versatile scaffolds in contemporary drug discovery efforts. Research has demonstrated that pyrrolidine derivatives can serve as effective frameworks for developing compounds with diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties. The saturated nature of the pyrrolidine ring, resulting from sp³-hybridization, enables efficient exploration of pharmacophore space through the incorporation of various substituents at different positions around the ring.

The presence of the carbamothioyl group introduces additional chemical reactivity and potential biological activity to the molecule. Thioamide functionalities have been shown to exhibit unique pharmacological properties, including enhanced binding affinity to certain protein targets and improved metabolic stability compared to conventional amide groups. This functional group also provides opportunities for further synthetic elaboration, enabling the preparation of diverse analogs for structure-activity relationship studies.

Table 2: Synthetic and Biological Relevance Parameters

| Aspect | Significance |

|---|---|

| Ring System | Five-membered saturated heterocycle enabling three-dimensional exploration |

| Functional Groups | Carbamothioyl, phenyl, and tert-butyl carboxylate providing multiple interaction sites |

| Stereochemistry | Multiple chiral centers allowing for stereoisomer-dependent biological activity |

| Synthetic Utility | Suitable for further chemical modification and analog preparation |

| Research Applications | Pharmaceutical intermediate and chemical biology probe development |

The strategic incorporation of the tert-butyl carboxylate protecting group reflects modern synthetic methodology in pharmaceutical chemistry, where temporary protection of reactive functional groups enables selective manipulation of complex molecular structures. This approach facilitates the preparation of the target compound while maintaining the integrity of sensitive functional groups throughout multi-step synthetic sequences.

Contemporary research in pyrrolidine chemistry has demonstrated the remarkable versatility of these scaffolds in accessing structurally complex molecules with pharmaceutical relevance. Advanced synthetic methodologies, including iridium-catalyzed reductive generation of azomethine ylides and subsequent dipolar cycloaddition reactions, have enabled the efficient construction of functionalized pyrrolidine architectures with excellent stereochemical control. These developments have significantly expanded the accessibility of pyrrolidine-based compounds like this compound for research applications.

The compound's structural features position it as a valuable intermediate for exploring structure-activity relationships in medicinal chemistry programs targeting various therapeutic areas. The combination of the pyrrolidine core with the carbamothioyl and phenyl substituents provides a foundation for systematic modification studies aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. This molecular architecture represents the type of sophisticated chemical design that characterizes modern pharmaceutical research efforts focused on developing novel therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name |

tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-16(2,3)20-15(19)18-12(9-10-13(18)14(17)21)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBIJDMCKKACQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=S)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693083 | |

| Record name | tert-Butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-73-6 | |

| Record name | 1,1-Dimethylethyl 2-(aminothioxomethyl)-5-phenyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Azomethine Ylide 1,3-Dipolar Cycloaddition

- A common approach to construct the pyrrolidine ring is through a three-component domino reaction involving amino acids (e.g., tert-leucine), ketones, and dipolarophiles such as dimethyl fumarate.

- This method generates the pyrrolidine ring with control over stereochemistry and allows subsequent functionalization.

- The resulting pyrrolidine intermediate can be converted into the desired carboxylate and carbamothioyl derivatives through further reactions.

Carbamothioyl Group Introduction

- The carbamothioyl group is introduced by reacting the corresponding amine intermediate with thiocarbamoyl reagents.

- Thiourea derivatives or isothiocyanates can be used to install the carbamothioyl moiety at the 2-position of the pyrrolidine ring.

- This step requires controlled conditions to avoid side reactions and ensure high purity.

Protection of the Pyrrolidine Nitrogen

- The nitrogen atom at position 1 is protected using tert-butyl carbamate (Boc) groups.

- Boc protection is typically achieved by treating the pyrrolidine amine with di-tert-butyl dicarbonate under basic conditions.

- This protection is crucial to prevent unwanted reactions at the nitrogen during subsequent synthetic steps.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Three-component domino reaction (tert-leucine, ketone, dimethyl fumarate), reflux in suitable solvent | 70-85 | High stereoselectivity achieved |

| Carbamothioyl group addition | Reaction with thiourea or isothiocyanate, mild heating | 60-75 | Requires careful temperature control |

| Boc protection of nitrogen | Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temperature | 80-90 | Standard protecting group installation |

Process Optimization and Industrial Considerations

- The choice of solvent (e.g., acetonitrile, THF) and base (e.g., triethylamine) is critical for reaction efficiency.

- Stirring and temperature control are essential to avoid solidification or viscosity increase in the reaction mixture, which can reduce yield and complicate purification.

- Using an excess of base can prevent solidification but may require additional purification steps.

- The reaction times typically range from 1.5 to 15 hours depending on the step and reagents used.

Analytical Characterization of Intermediates and Final Product

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and stereochemistry.

- Infrared (IR) spectroscopy identifies characteristic functional groups such as carbamothioyl (C=S stretch) and carbamate (C=O stretch).

- Mass spectrometry (MS) and elemental analysis verify molecular weight and purity.

- Chromatographic techniques (HPLC) are used to assess purity and isolate the target compound.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrolidine ring synthesis | Domino reaction with tert-leucine, ketone, dimethyl fumarate | Formation of pyrrolidine intermediate | 70-85 |

| 2 | Carbamothioyl group installation | Thiourea or isothiocyanate, mild heating | Introduction of carbamothioyl moiety | 60-75 |

| 3 | Nitrogen protection with tert-butyl | Di-tert-butyl dicarbonate, base, RT | Boc-protected pyrrolidine | 80-90 |

Research Findings and Notes

- The synthesis benefits from the use of stereoselective domino reactions, which streamline the formation of the pyrrolidine ring with desired substituents.

- Carbamothioyl group incorporation is sensitive and requires optimized conditions to maintain compound stability.

- Protection of the nitrogen with tert-butyl carbamate enhances the compound's stability and facilitates further synthetic transformations.

- Industrial scale-up requires attention to reaction medium viscosity and base equivalents to maintain high yields and purity.

- Recent advances in related pyrrolidine derivatives highlight the importance of controlling stereochemistry and functional group compatibility to achieve desired biological activity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different derivatives with varying functional groups.

Scientific Research Applications

Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

- Structure : Pyrimidine ring with fluorine, hydroxy, and methyl substituents; methyl carbamate linked to tert-butyl.

- Key Differences :

- Core Heterocycle : Pyrimidine (6-membered aromatic ring with two nitrogens) vs. pyrrolidine (5-membered saturated amine ring).

- Functional Groups : Carbamate (NH2C=O) vs. carbamothioyl (NH2C=S); fluorine and hydroxy groups in Compound A vs. phenyl and carbamothioyl in the target compound.

- Reactivity : The aromatic pyrimidine in Compound A may participate in π-π stacking, while the pyrrolidine in the target compound offers flexibility for stereochemical interactions .

Compound B : tert-Butyl Alcohol (2-Propanol, 2-Methyl-)

- Structure : Simple tertiary alcohol with a tert-butyl group.

- Key Differences :

- Functional Group : Alcohol (-OH) vs. carbamate ester (-O(CO)O-) in the target compound.

- Stability : tert-Butyl alcohol decomposes violently with strong acids (e.g., HCl, H2SO4) to release flammable isobutylene gas , whereas the tert-butyl carbamate in the target compound is more hydrolytically stable due to the ester’s resistance to acid-catalyzed cleavage.

Compound C : Generic Pyrrolidine Carbamoyl Derivatives

- Structure : Pyrrolidine with carbamoyl (NH2C=O) instead of carbamothioyl (NH2C=S).

- Key Differences :

- Electronic Properties : Thioamides exhibit reduced hydrogen-bonding capacity but increased lipophilicity compared to carbamoyl groups.

- Bioactivity : Thioamides often show enhanced membrane permeability and altered metabolic stability, making them preferable in drug design for targets requiring prolonged half-lives .

Physicochemical and Toxicological Properties

Reactivity and Handling Considerations

- Target Compound :

- Compound A : Requires similar controls due to fluorine and hydroxy substituents, which may enhance reactivity with electrophiles.

- Compound B : High flammability and decomposition risks necessitate strict ignition source controls .

Research and Structural Insights

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule structures, suggesting that the target compound’s analogs may rely on these tools for conformational analysis .

Biological Activity

Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate (CAS No. 885277-73-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, synthesizing findings from various studies and sources.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₆H₂₂N₂O₂S

- Molecular Weight : 306.42 g/mol

- CAS Number : 885277-73-6

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives related to this compound. For instance, a study characterized several pyrrolidine derivatives, revealing that certain modifications significantly enhance anticancer activity against A549 human lung adenocarcinoma cells. The following table summarizes key findings regarding the anticancer efficacy of related compounds:

| Compound | Structure Modification | A549 Cell Viability (%) | Remarks |

|---|---|---|---|

| 1 | None | 78–86 | Weak activity |

| 4 | Hydrazide conversion | Not specified | No significant enhancement |

| 6 | 4-Chlorophenyl | 64 | Enhanced activity |

| 7 | 4-Bromophenyl | 61 | Enhanced activity |

| 8 | 4-Dimethylamino | Most potent | Significant cytotoxicity |

The study indicated that the incorporation of specific substituents, such as chlorophenyl or dimethylamino groups, could lead to improved anticancer activity while maintaining lower cytotoxic effects on non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. The following highlights key findings:

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), carbapenem-resistant Klebsiella pneumoniae, and others.

- Activity : Certain derivatives demonstrated potent antimicrobial effects, particularly against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Case Studies

-

Case Study on Anticancer Activity :

In a study involving a series of pyrrolidine derivatives, compound modifications were systematically evaluated for their effects on A549 cell viability. The results showed that specific structural changes led to a significant decrease in cell viability, indicating enhanced cytotoxicity against cancer cells while sparing normal cells . -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of compounds derived from pyrrolidine scaffolds. These compounds were screened against various resistant bacterial strains, and some exhibited remarkable efficacy, suggesting their potential for development into new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate?

- Methodology : Synthesis typically involves coupling a pyrrolidine core with tert-butyl carbamate and introducing the carbamothioyl group via thiourea formation. Key steps include:

Pyrrolidine functionalization : Introduce the phenyl group at position 5 via nucleophilic substitution or cross-coupling reactions.

Carbamate protection : Use tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine.

Thiocarbamoylation : React the secondary amine with thiophosgene or a thiocyanate derivative under controlled pH.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Reference safety protocols for handling reactive intermediates (e.g., thiophosgene) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C spectra with computed data (e.g., PubChem references for similar tert-butyl carbamates ).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (expected m/z ~347.2 for CHNOS).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).

Q. What stability considerations are critical during storage and experimental use?

- Stability Factors :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group.

- Light Sensitivity : Protect from UV exposure to avoid thiocarbamoyl degradation.

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (risk of sulfur oxidation) .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of structurally related tert-butyl carbamates?

- Approach :

Comparative Toxicology : Perform in vitro assays (e.g., MTT on HepG2 cells) for the target compound and analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate, which shows low acute toxicity ).

Mechanistic Studies : Use ROS assays and cytochrome P450 inhibition tests to identify metabolic pathways.

Data Harmonization : Cross-reference with IARC, ACGIH, and OSHA classifications for conflicting endpoints (e.g., carcinogenicity vs. non-hazardous classifications) .

Q. What strategies optimize the yield of the thiocarbamoylation step in synthesis?

- Methodological Adjustments :

- Reagent Selection : Replace thiophosgene with ammonium thiocyanate and EDCI to reduce toxicity.

- Solvent Optimization : Use DMF or THF for better solubility of intermediates.

- Kinetic Control : Maintain reaction pH 7–8 (buffered with NaHCO) to minimize by-product formation.

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Workflow :

DFT Calculations : Use Gaussian or ORCA to model the thiocarbamoyl group’s electrophilicity and nucleophilic attack sites.

Docking Studies : Simulate interactions with biological targets (e.g., enzymes with cysteine residues) using AutoDock Vina.

SAR Analysis : Compare with analogs (e.g., tert-butyl pyridoindole carboxylates) to refine pharmacophore models .

Q. What experimental designs validate the compound’s role as a protease inhibitor precursor?

- Protocol :

Enzyme Assays : Test inhibitory activity against trypsin or caspase-3 using fluorogenic substrates.

Kinetic Analysis : Determine IC values and inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

Control Experiments : Use tert-butyl carbamates without the thiocarbamoyl group to isolate the functional group’s contribution .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.